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molecular formula C9H11BrN2O3 B8289721 3-((5-Bromo-2-nitrophenyl)amino)propan-1-ol

3-((5-Bromo-2-nitrophenyl)amino)propan-1-ol

Cat. No. B8289721
M. Wt: 275.10 g/mol
InChI Key: FQYJDQFHSGORSJ-UHFFFAOYSA-N
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Patent
US08673897B2

Procedure details

4-Bromo-2-fluoro-1-nitrobenzene (5.38 g, 24.45 mmol) was dissolved in dry DMF (50 mL) under nitrogen and treated with 3-aminopropan-1-ol (5.51 g, 73.4 mmol) at RT. The mixture was stirred at room temperature for 3 h. TLC indicated no starting material remaining. The mixture was diluted with ethyl acetate and washed with water several times, then with brine once. It was dried (MgSO4), then filtered and evaporated to give a yellow oil which was used without further purification.
Quantity
5.38 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.51 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4](F)[CH:3]=1.[NH2:12][CH2:13][CH2:14][CH2:15][OH:16]>CN(C=O)C.C(OCC)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([NH:12][CH2:13][CH2:14][CH2:15][OH:16])[CH:3]=1

Inputs

Step One
Name
Quantity
5.38 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)[N+](=O)[O-])F
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.51 g
Type
reactant
Smiles
NCCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC=1C=CC(=C(C1)NCCCO)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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